molecular formula C₁₁H₇D₄N₃O₃S B1152326 5-Hydroxysulfapyridine-d4

5-Hydroxysulfapyridine-d4

Cat. No.: B1152326
M. Wt: 269.31
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxysulfapyridine-d4 (H954012) is a deuterated analog of 5-hydroxysulfapyridine, a hydroxylated metabolite of the sulfonamide antibiotic Sulfapyridine (S699083). Deuterium substitution at four hydrogen positions enhances its stability in metabolic studies, making it valuable for pharmacokinetic and tracer research . The compound is synthesized via intermediates such as 5-[4-(Acetylamino)benzenesulfonyloxy]sulfapyridine-d8 Acetate, highlighting its role in biomedical applications . Its primary use lies in analytical chemistry and drug metabolism studies, where isotopic labeling aids in distinguishing endogenous and exogenous metabolites .

Properties

Molecular Formula

C₁₁H₇D₄N₃O₃S

Molecular Weight

269.31

Synonyms

4-Amino-N-(5-hydroxy-2-pyridinyl)benzenesulfonamide-d4;  N1-[5-hydroxy-2-pyridyl]-sulfanilamide-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Comparison with Parent Compound: Sulfapyridine (S699083)

Parameter 5-Hydroxysulfapyridine-d4 Sulfapyridine
Structure Deuteration at four H positions Non-deuterated sulfonamide
Role Hydroxylated metabolite Parent antibacterial agent
Metabolic Stability Enhanced due to deuterium Prone to rapid hydroxylation
Applications Isotopic tracer in metabolism Antibacterial therapy

Key Findings :

  • The deuteration in this compound reduces metabolic degradation rates compared to Sulfapyridine, enabling precise tracking in biological matrices .
  • Unlike Sulfapyridine, which is used therapeutically, this compound serves exclusively as a research tool .

Comparison with Chlorinated Pyridine/Pyrimidine Derivatives

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
Parameter This compound 6-Chloro-4-hydroxypyrimidine
Core Structure Pyridine-sulfonamide hybrid Pyrimidine with chloro and hydroxyl groups
Functional Groups Sulfonamide, hydroxyl Chloro, hydroxyl
Applications Drug metabolism studies Manufacturing and laboratory use

Key Findings :

  • 6-Chloro-4-hydroxypyrimidine lacks the sulfonamide moiety critical to this compound’s role in sulfonamide metabolism .
5-(4-Chlorophenyl)-1H-pyridin-2-one (CAS 76053-43-5)
Parameter This compound 5-(4-Chlorophenyl)-1H-pyridin-2-one
Structure Deuterated sulfapyridine metabolite Chlorophenyl-substituted pyridinone
Bioactivity Non-therapeutic tracer Unclear; limited safety data available
Regulatory Status Research-grade Industrial/chemical use

Key Findings :

  • The chlorophenyl group in 5-(4-Chlorophenyl)-1H-pyridin-2-one introduces distinct electronic effects, altering reactivity compared to this compound’s sulfonamide backbone .
  • Safety data for 5-(4-Chlorophenyl)-1H-pyridin-2-one emphasize handling precautions, unlike the well-documented research applications of this compound .

Comparison with Other Deuterated Sulfonamides

  • Deuteration Impact: Deuterated analogs like this compound exhibit prolonged half-lives compared to non-deuterated versions, a property critical for mass spectrometry-based assays .
  • Synthetic Intermediates: Compounds such as 5-[4-(Acetylamino)benzenesulfonyloxy]sulfapyridine-d8 Acetate highlight the complexity of synthesizing deuterated metabolites, a challenge less common in non-isotopic analogs .

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